molecular formula C18H14O3 B3045835 2-Naphthalenecarboxylic acid, 6-(phenylmethoxy)- CAS No. 114804-77-2

2-Naphthalenecarboxylic acid, 6-(phenylmethoxy)-

Cat. No. B3045835
CAS RN: 114804-77-2
M. Wt: 278.3 g/mol
InChI Key: ZAMRNNPFCAMROT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular weight of “2-Naphthalenecarboxylic acid, 6-(phenylmethoxy)-” is 278.3 g/mol. The molecular structure of similar compounds can be viewed using Java or Javascript .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Fluoronaphthoic Acids : Aryl carboxamides, including derivatives of naphthoic acids, are crucial in several biologically active compounds. The synthesis of mono- and difluoronaphthoic acids, including 6-fluoro-1-naphthalenecarboxylic acid, has been described. These acids are synthesized using a route that starts from commercial fluorinated phenylacetic acids and undergoes various chemical processes like Friedel-Crafts cyclization and aromatization (Tagat et al., 2002).

  • Catalytic Synthesis : The selective synthesis of 2,6-naphthalenedicarboxylic acid from 2-naphthalenecarboxylic acid using β-cyclodextrin as a catalyst was studied. This process involved reactions with carbon tetrachloride, copper powder, and aqueous alkali, achieving high yield and selectivity (Shiraishi et al., 1999).

  • Electrophoresis and Purity Monitoring : A capillary zone electrophoretic procedure was developed for monitoring the purity of 2-hydroxy-3-naphthalenecarboxylic acid, an intermediate in the dyestuff and pharmaceutical industries. This procedure enabled the detection of impurities like 2-hydroxy-1-naphthalenecarboxylic and 2-hydroxy-6-naphthalenecarboxylic acids (Revilla et al., 1997).

Biological Activity and Applications

  • Pharmacological Activity : Naproxen, a well-known drug, is a derivative of 6-methoxynaphthalen-2-yl acetic acid. It exhibits significant pharmacological activity, particularly in anti-inflammatory and analgesic applications. The synthesis and pharmacological evaluation of 6-methoxynaphthalen-2-yl derivatives have been a subject of study, indicating their potential in medicinal chemistry (Berk et al., 2009).

  • Environmental Applications : The anaerobic degradation of naphthalene by a sulfate-reducing culture, which can oxidize naphthalene and its derivatives like 2-naphthoic acid, has been studied. This indicates the potential application of such processes in environmental remediation (Meckenstock et al., 2000).

  • Probe Design for Metal Detection : A naphthalene derivative was designed for the detection of Cu2+ and Fe3+ in water. This derivative, based on 6-hydroxy-2-naphthoic acid, demonstrated "turn-on" dual-emission fluorescence response, showcasing its utility in analytical chemistry for metal ion detection (Li et al., 2019).

properties

IUPAC Name

6-phenylmethoxynaphthalene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O3/c19-18(20)16-7-6-15-11-17(9-8-14(15)10-16)21-12-13-4-2-1-3-5-13/h1-11H,12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMRNNPFCAMROT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20560277
Record name 6-(Benzyloxy)naphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Naphthalenecarboxylic acid, 6-(phenylmethoxy)-

CAS RN

114804-77-2
Record name 6-(Benzyloxy)naphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 6-benzyloxy -naphthalene-2-carboxylic acid benzyl ester (52) (1 equi.) and potassium hydroxide (3.5 equi.) in water-ethanol (1:1) (25 mL/mmole) was stirred at 80 C temperature for 2 h., cooled to room temperature and quenched with hydrochloric acid (5%), filtered resulted white solid, washed with water, and dried under vacuum to 6-benzyloxy-naphthalene-2-carboxylic acid (53) as a white solid (81%).
Name
6-benzyloxy -naphthalene-2-carboxylic acid benzyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
water ethanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Naphthalenecarboxylic acid, 6-(phenylmethoxy)-
Reactant of Route 2
Reactant of Route 2
2-Naphthalenecarboxylic acid, 6-(phenylmethoxy)-
Reactant of Route 3
Reactant of Route 3
2-Naphthalenecarboxylic acid, 6-(phenylmethoxy)-
Reactant of Route 4
Reactant of Route 4
2-Naphthalenecarboxylic acid, 6-(phenylmethoxy)-
Reactant of Route 5
Reactant of Route 5
2-Naphthalenecarboxylic acid, 6-(phenylmethoxy)-
Reactant of Route 6
Reactant of Route 6
2-Naphthalenecarboxylic acid, 6-(phenylmethoxy)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.